molecular formula C11H9NO B1174198 2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate CAS No. 16600-16-1

2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate

Cat. No. B1174198
CAS RN: 16600-16-1
InChI Key:
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Description

2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate is a chemical compound with the molecular formula C12H11BClF4N3 . It has a molecular weight of 319.49 . The IUPAC name for this compound is (4-chlorophenyl)-(1-methylpyridin-1-ium-2-yl)diazene;tetrafluoroborate .


Molecular Structure Analysis

The InChI key for this compound is WSEAZHKDIMKSLR-UHFFFAOYSA-N . The canonical SMILES representation is B-(F)(F)F.C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl .

properties

IUPAC Name

(4-chlorophenyl)-(1-methylpyridin-1-ium-2-yl)diazene;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN3.BF4/c1-16-9-3-2-4-12(16)15-14-11-7-5-10(13)6-8-11;2-1(3,4)5/h2-9H,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEAZHKDIMKSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CC=CC=C1N=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BClF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate

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